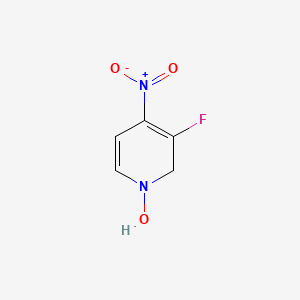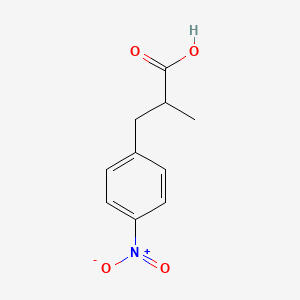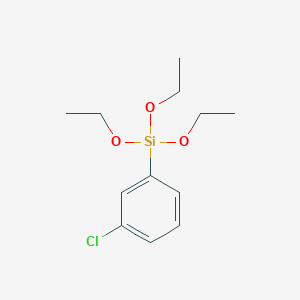
(3-Chlorophenyl)triethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless to pale yellow liquid that is used in various chemical applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)triethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chlorophenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process. This method involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for efficient production of large quantities of the compound.
化学反应分析
Types of Reactions
(3-Chlorophenyl)triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, often in the presence of an acid or base catalyst.
Condensation: Silanol groups, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
科学研究应用
(3-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with both organic and inorganic materials
作用机制
The mechanism of action of (3-Chlorophenyl)triethoxysilane primarily involves the formation of strong covalent bonds with various substrates. The compound’s triethoxysilane groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the properties of materials by improving their adhesion, durability, and stability .
相似化合物的比较
Similar Compounds
Trimethoxysilane: Similar to (3-Chlorophenyl)triethoxysilane but with methoxy groups instead of ethoxy groups.
(3-Chloropropyl)trimethoxysilane: Contains a propyl group instead of a phenyl group and methoxy groups instead of ethoxy groups
Uniqueness
This compound is unique due to its phenyl group, which imparts different chemical properties compared to its alkyl-substituted counterparts. The presence of the phenyl group can influence the compound’s reactivity and the properties of the materials it is used to modify.
属性
CAS 编号 |
53392-05-5 |
|---|---|
分子式 |
C12H19ClO3Si |
分子量 |
274.81 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-8-11(13)10-12/h7-10H,4-6H2,1-3H3 |
InChI 键 |
NVTQIOPTWYVSFR-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C1=CC(=CC=C1)Cl)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
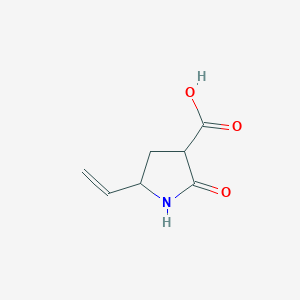

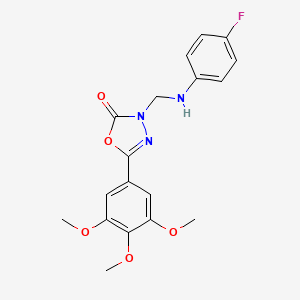

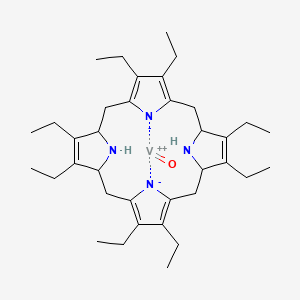
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

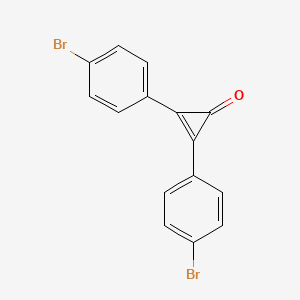
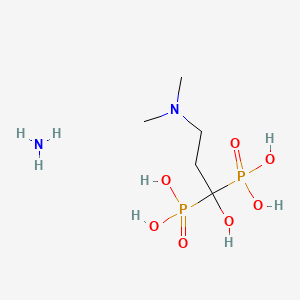
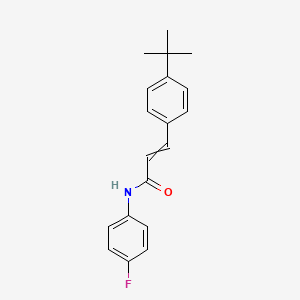
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
